(1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
CAS No.: 1000995-47-0
Cat. No.: VC0210030
Molecular Formula: C39H42O14
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000995-47-0 |
|---|---|
| Molecular Formula | C39H42O14 |
| IUPAC Name | (1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |
| Standard InChI | InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7-/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 |
| SMILES | CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O |
| Appearance | Powder |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Structural Identifiers
The compound under investigation is identified in chemical databases as (1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36S,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone . This extensive IUPAC name provides critical information about the compound's stereochemistry, functional groups, and complex ring system. It is important to note that this specific stereoisomer, with the 28E configuration, has been documented in scientific literature and chemical databases, whereas the closely related 28Z isomer (mentioned in the query) would have slightly different chemical properties and potential bioactivity profiles .
The compound is registered in PubChem with CID 44445574 and is also known by several synonyms including chloramultilide B and CHEMBL400353 . These alternative identifiers facilitate cross-referencing across different chemical databases and scientific literature. The InChI (International Chemical Identifier) and other structural identifiers provide standardized methods for representing this complex molecule in computational chemistry and database systems .
Structural Features and Molecular Characteristics
The molecular structure of chloramultilide B is characterized by a remarkably complex decacyclic framework featuring multiple interconnected rings. This natural product contains four hydroxyl groups at positions 4, 9, 10, and 33, which contribute to its polarity and potential for hydrogen bonding interactions. Additionally, it possesses four methyl substituents at positions 1, 8, 13, and 28, which influence its lipophilicity and three-dimensional conformation .
The compound's pentaoxadecacyclo system forms the core of its structural framework, incorporating five oxygen atoms within its multicyclic architecture. This extensive ring system contributes to the molecule's rigidity and presents a unique three-dimensional arrangement that likely influences its biological activity profile. The tetraene component indicates four carbon-carbon double bonds at positions 13, 15(40), 19(39), and 28, while the pentone designation refers to five ketone functional groups located at positions 12, 18, 22, 25, and 30 .
Physical and Chemical Properties
Basic Physicochemical Parameters
Chloramultilide B possesses distinctive physicochemical properties that derive from its complex structure and functional group diversity. The empirical data available from chemical databases and research publications provide valuable insights into these properties, as summarized in Table 1 .
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C39H42O14 | Computed |
| Molecular Weight | 734.7 g/mol | Computed |
| Exact Mass | 734.25745601 Da | Computed |
| XLogP3-AA | -1.9 | Computed |
| Hydrogen Bond Donors | 4 | Computed |
| Hydrogen Bond Acceptors | 14 | Computed |
| Rotatable Bonds | 0 | Computed |
| Number of Rings | 10 | Computed |
| LogP | 0.22 | Experimental |
The compound's relatively high molecular weight and the presence of multiple oxygen-containing functional groups contribute to its complex pharmacokinetic profile. The negative XLogP3-AA value of -1.9 suggests hydrophilicity, indicating potential water solubility despite its large size . This property is significant for considering the compound's bioavailability and distribution in biological systems.
Spectroscopic Properties and Structural Confirmation
The structural elucidation and confirmation of chloramultilide B typically rely on advanced spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide essential data for confirming the compound's complex connectivity and stereochemistry.
NMR studies of chloramultilide B reveal characteristic signals corresponding to its multiple functional groups, including hydroxyl protons, methyl substituents, and protons adjacent to oxygen-containing functionalities. The carbon-13 NMR spectrum would show distinctive signals for carbonyl carbons, olefinic carbons, and carbons bearing hydroxyl groups, providing crucial information about the compound's carbon framework .
Mass spectrometric analysis of the compound typically yields a molecular ion peak at m/z 734.26, corresponding to its calculated exact mass. Fragmentation patterns provide additional structural information, particularly regarding the connectivity of the complex ring system and the arrangement of functional groups within the molecule .
Natural Occurrence and Isolation
Biological Sources
Chloramultilide B has been documented to occur naturally in Chloranthus spicatus, a plant species belonging to the Chloranthaceae family . This finding has been recorded in the PubChem database and other natural product repositories. The Chloranthaceae family includes approximately 75 species distributed across several genera, with Chloranthus being particularly rich in biologically active secondary metabolites .
The geographical distribution of Chloranthus spicatus includes parts of East Asia, particularly southern China, Japan, and surrounding regions. The plant has been used in traditional medicine systems in these regions for various purposes, including treatment of inflammatory conditions and microbial infections, suggesting potential bioactivity of its constituent compounds including chloramultilide B .
Chemical Reactivity and Synthesis
Characteristic Reactions
The reactivity profile of chloramultilide B is primarily determined by its functional groups, particularly the hydroxyl and ketone moieties present in its structure. Based on the available chemical information, several types of reactions can be anticipated for this compound:
The four hydroxyl groups at positions 4, 9, 10, and 33 can participate in esterification reactions with carboxylic acids or their activated derivatives, yielding ester products. These groups can also undergo etherification under appropriate conditions, leading to ether derivatives that may exhibit modified biological properties. Additionally, oxidation of the hydroxyl groups could yield ketone or aldehyde functionalities, depending on their specific positions within the molecule.
The five ketone groups present at positions 12, 18, 22, 25, and 30 are susceptible to nucleophilic addition reactions, including reduction to alcohols, condensation with amines to form imines, and reactions with organometallic reagents to form tertiary alcohols. These transformations could be utilized in semi-synthetic modifications aimed at exploring structure-activity relationships or improving specific properties of the natural product.
The four carbon-carbon double bonds in the molecule present opportunities for addition reactions, including hydrogenation, halogenation, and epoxidation. These reactions could be employed to modify the conformational rigidity of the molecule or introduce additional functional groups at specific positions.
Biological Activity and Applications
Structure-Activity Relationships
The complex structure of chloramultilide B presents multiple functional groups that could serve as pharmacophores for interaction with biological targets. The hydroxyl groups at positions 4, 9, 10, and 33 represent potential hydrogen bond donors and acceptors that could engage in specific interactions with proteins or receptors .
The rigid decacyclic scaffold provides a well-defined three-dimensional arrangement of functional groups, which could contribute to selective binding to specific biological targets. This structural rigidity minimizes the entropic penalty associated with adopting a bioactive conformation, potentially enhancing binding affinity.
The presence of multiple ketone groups and carbon-carbon double bonds creates potential sites for metabolic transformation, which could influence the compound's pharmacokinetic properties and duration of action in biological systems. Understanding these structure-activity relationships could guide future research into the medicinal potential of chloramultilide B and related compounds .
Analytical Methods and Characterization
Chromatographic Analysis
The analysis and quality control of chloramultilide B typically employ various chromatographic techniques for separation, identification, and quantification. High-performance liquid chromatography (HPLC) with ultraviolet detection represents a common method for analyzing this compound, allowing for its separation from other natural products and potential impurities .
Liquid chromatography coupled with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity for chloramultilide B analysis, enabling detection at low concentrations and confirmation of its molecular structure through mass spectral data. This technique is particularly valuable for metabolomic studies involving this compound and related natural products .
Thin-layer chromatography (TLC) serves as a rapid screening method for the presence of chloramultilide B in plant extracts or synthetic mixtures. Optimization of mobile phase composition and visualization reagents allows for effective separation and detection of this compound from complex matrices.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC, provides detailed structural information about chloramultilide B. These methods are essential for confirming the connectivity of atoms within the molecule and establishing its stereochemical configuration .
Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in chloramultilide B, particularly the hydroxyl (OH) stretching vibrations around 3400 cm−1 and carbonyl (C=O) stretching vibrations around 1700 cm−1. These spectral features serve as fingerprints for identifying the compound.
Mass spectrometry, especially high-resolution techniques, provides accurate mass measurements and fragmentation patterns that contribute to structural elucidation and confirmation. The molecular ion peak at m/z 734.26 and characteristic fragment ions help in definitively identifying chloramultilide B in complex mixtures .
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